molecular formula C13H18N2O3 B1382242 (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one CAS No. 1638771-15-9

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one

Cat. No.: B1382242
CAS No.: 1638771-15-9
M. Wt: 250.29 g/mol
InChI Key: UMQHWTBHVHLMBC-SNVBAGLBSA-N
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Description

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and ®-4-amino-2-pyrrolidinone.

    Reaction Conditions: The key step involves the condensation of 2,4-dimethoxybenzaldehyde with ®-4-amino-2-pyrrolidinone under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (R)-4-Amino-1-(2,4-dimethoxybenzyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral center and specific structural features, which may confer distinct biological activities and synthetic utility compared to other similar compounds.

Properties

IUPAC Name

(4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-17-11-4-3-9(12(6-11)18-2)7-15-8-10(14)5-13(15)16/h3-4,6,10H,5,7-8,14H2,1-2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQHWTBHVHLMBC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CC(CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)CN2C[C@@H](CC2=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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